molecular formula C18H18ClN3O B8755654 1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol

1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol

Cat. No. B8755654
M. Wt: 327.8 g/mol
InChI Key: MCROTVLLGLNWRU-UHFFFAOYSA-N
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Patent
US05639756

Procedure details

Add 0.35 g (9.3 mmol) of sodium borohydride in small portions, with vigorous stirring, to a suspension of 3.0 g (9.3 mmol) of 10-(4-chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole (obtained in Example 50) in 20 ml of ethanol. Maintain stirring for one hour and leave for 12 hours at room temperature. Acidify with hydrochloric acid, and evaporate the reaction mixture. Treat the residue with ammonium hydroxide and extract with chloroform. The organic phase obtained is passed over a column of alumina. Evaporate the solvent. The residue is the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:25]=[CH:24][C:7]([C:8](=[O:23])[CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[N:12]3[CH2:19][CH2:20][CH2:21][N:22]=[C:11]23)=[CH:6][CH:5]=1.Cl>C(O)C>[OH:23][CH:8]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:25][CH:24]=1)[CH2:9][N:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]2[CH2:19][CH2:20][CH2:21][N:22]=[C:11]12 |f:0.1|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C(CN2C=3N(C4=C2C=CC=C4)CCCN3)=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Maintain
CUSTOM
Type
CUSTOM
Details
leave for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
evaporate the reaction mixture
ADDITION
Type
ADDITION
Details
Treat the residue with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extract with chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(CN1C=2N(C3=C1C=CC=C3)CCCN2)C2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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